molecular formula C12H20O4 B15252895 Ethyl 5-oxo-4-propanoylheptanoate

Ethyl 5-oxo-4-propanoylheptanoate

Cat. No.: B15252895
M. Wt: 228.28 g/mol
InChI Key: PITDRLRISCGUDJ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4-propanoylheptanoate is an organic compound with the molecular formula C₁₂H₂₀O₄. It is an ester, characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C). This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-4-propanoylheptanoate can be synthesized through various organic reactions. One common method involves the esterification of 5-oxo-4-propanoylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-4-propanoylheptanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 5-oxo-4-propanoylheptanoic acid and ethanol.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: 5-oxo-4-propanoylheptanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxo-4-propanoylheptanoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-4-propanoylheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-oxo-4-propanoylheptanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of additional functional groups (ketone and propanoyl) that confer distinct chemical properties and reactivity.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its fruity aroma and used in flavorings and fragrances.

    Ethyl 2-oxo-4-phenylbutanoate: Another ester with a ketone group, used in organic synthesis.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 5-oxo-4-propanoylheptanoate

InChI

InChI=1S/C12H20O4/c1-4-10(13)9(11(14)5-2)7-8-12(15)16-6-3/h9H,4-8H2,1-3H3

InChI Key

PITDRLRISCGUDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CCC(=O)OCC)C(=O)CC

Origin of Product

United States

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